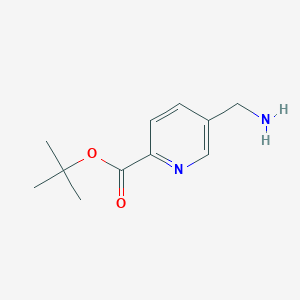

Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate

Description

Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate (IUPAC name: tert-butyl [5-(aminomethyl)pyridin-2-yl]carbamate) is a pyridine derivative featuring a tert-butyl carbamate group at the 2-position and an aminomethyl substituent at the 5-position of the pyridine ring. Its molecular formula is C₁₀H₁₅N₃O₂, with a molecular weight of 223.13 g/mol and an exact mass of 223.132080 . Key physical properties include a polar surface area (PSA) of 77.24 Ų, a logP value of 0.52, and a vapor pressure of 0.0±0.7 mmHg at 25°C, indicating moderate hydrophilicity and low volatility . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enhancing stability during synthetic processes while enabling deprotection under acidic conditions for downstream applications .

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

tert-butyl 5-(aminomethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9-5-4-8(6-12)7-13-9/h4-5,7H,6,12H2,1-3H3 |

InChI Key |

HNCLGNRYBHDWNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C(C=C1)CN |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Conditions

A notable approach involves the reaction of substituted pyridine derivatives with nucleophiles under basic conditions, followed by reduction of nitro or halogen substituents to amines.

- Starting materials: 2,3-dichloro-5-trifluoromethylpyridine or related halogenated pyridines

- Base: Potassium tert-butoxide (potassium tert-butylate)

- Solvent: Dry dimethyl sulfoxide (DMSO)

- Nucleophile: Nitromethane

- Temperature: Initial cooling in ice bath, then stirring at 20°C for extended periods (up to 14 hours)

- Atmosphere: Dry argon to prevent moisture interference

Procedure Summary

- Potassium tert-butoxide is dissolved in dry DMSO under argon.

- Nitromethane is added slowly with stirring and cooling.

- The halogenated pyridine derivative is added gradually; temperature is monitored due to exothermicity.

- The reaction mixture is stirred at room temperature for 14 hours.

- The crude product is extracted with ethyl acetate and washed with water.

- Organic layers are dried over anhydrous sodium sulfate and solvent removed under reduced pressure at 20°C.

Method 2: Coupling of Protected Amines with Pyridine Derivatives

Reaction Scheme and Conditions

Another widely used method involves coupling tert-butyl-protected amines with pyridine derivatives bearing suitable leaving groups or activated esters.

- Starting materials: tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (compound A) and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (compound B)

- Solvent: Organic solvents such as ethyl acetate or other aprotic solvents

- Base: Triethylamine or similar organic bases

- Temperature: 50–60°C during coupling

- Reaction time: 1–10 hours, preferably 3–8 hours

- Work-up: Cooling to 0–5°C followed by base addition to control pH and precipitation

Procedure Summary

- Mix compounds A and B in an organic solvent.

- Add base slowly while maintaining temperature (50–60°C).

- Stir the reaction mixture for several hours (3–8 hours optimal).

- Cool the mixture and add excess base to precipitate the product.

- Isolate the tert-butyl-protected pyridine derivative by filtration or extraction.

Outcome and Notes

This method yields tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a close analogue or precursor to tert-butyl 5-(aminomethyl)pyridine-2-carboxylate.

| Parameter | Details |

|---|---|

| Starting materials | Compounds A and B (neutral forms) |

| Base | Triethylamine |

| Solvent | Organic aprotic solvent |

| Temperature | 50–60°C |

| Reaction time | 1–10 hours (preferably 3–8 hours) |

| Stirring | Continuous during reaction |

Advantages include high yield, improved purity, and simpler reaction control without dense mixtures or viscosity issues.

Comparative Analysis of Methods

| Feature | Method 1: Nucleophilic Substitution | Method 2: Coupling of Protected Amines |

|---|---|---|

| Starting materials | Halogenated pyridines, nitromethane | Protected amine carbamates, pyridine esters |

| Reaction environment | Basic, inert atmosphere | Organic solvent, base |

| Temperature range | 0–20°C initially, then room temp | 50–60°C |

| Reaction time | ~14 hours | 1–10 hours (optimal 3–8 hours) |

| Product purity and yield | Moderate to good | High yield and purity |

| Complexity of work-up | Extraction and drying | Cooling and precipitation |

| Scalability | Suitable for lab scale | Suitable for industrial scale |

Research Findings and Optimization Notes

- The coupling method (Method 2) benefits from using neutral forms of starting materials rather than salts, which reduces viscosity and improves stirring efficiency.

- Reaction monitoring via HPLC allows precise determination of reaction completion and optimization of reaction time.

- Stirring times longer than 3 hours often lead to improved yields without significant side reactions.

- Temperature control during base addition is critical to avoid decomposition or side product formation.

- Purification typically involves crystallization or extraction techniques to isolate the tert-butyl protected amine derivatives in high purity (>99%).

Chemical Reactions Analysis

Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 5-(aminomethyl)pyridine-2-carboxylate involves its role as a protecting group in organic synthesis. It protects the amine functional group by forming a stable carbamate linkage, preventing unwanted reactions during subsequent synthetic steps . The molecular targets and pathways involved depend on the specific application and the compounds being synthesized.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: The aminomethyl group in the target compound confers higher aqueous solubility compared to halogenated (e.g., bromo in , chloro in ) or methoxy-substituted analogs (e.g., ), which are more lipophilic .

- Stability: Boc-protected derivatives (e.g., ) exhibit superior stability under basic conditions compared to unprotected amines. However, the aminomethyl group in the target compound may introduce reactivity toward electrophiles or oxidizing agents .

- Crystallinity: Derivatives like tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid form stable crystals suitable for X-ray diffraction studies, as demonstrated by structure reports using SHELX software .

Key Research Findings

- Crystallographic Analysis : SHELX software remains a gold standard for refining crystal structures of pyridine derivatives, including Boc-protected compounds .

- Synthetic Trends: Recent catalogs highlight a shift toward aminomethyl- and pivalamido-substituted pyridines for targeted drug delivery, driven by their balance of solubility and stability .

Biological Activity

Tert-butyl 5-(aminomethyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C12H16N2O2

- Molecular Weight : Approximately 220.27 g/mol

The compound features a pyridine ring substituted with a tert-butyl group and an aminomethyl group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Research indicates that this compound may interact with various proteins involved in cellular signaling pathways, particularly kinases and enzymes associated with metabolic processes. The presence of the aminomethyl group enhances its ability to form hydrogen bonds with target proteins, potentially increasing binding affinity and selectivity.

Biological Activities

-

Anticancer Activity :

- Studies have shown that derivatives of pyridine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have been reported to induce cell death through mechanisms such as apoptosis and necrosis by disrupting microtubule polymerization .

- A case study demonstrated that modifications at specific positions on the pyridine ring could enhance cytotoxicity against glioblastoma cells, suggesting that this compound may possess similar properties .

-

Enzyme Inhibition :

- The compound has been investigated for its potential to inhibit enzymes like insulin-regulated aminopeptidase, which plays a role in various metabolic disorders . The inhibition of such enzymes can lead to altered metabolic pathways, making it a candidate for therapeutic applications in diseases like diabetes.

-

Anti-inflammatory Effects :

- Some related compounds have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses . Although specific data on this compound is limited, its structural similarities suggest potential anti-inflammatory properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against certain cancer cell lines |

| Alteration of side chains | Variability in enzyme inhibition efficacy |

| Changes in steric bulk | Impact on binding affinity and selectivity |

These observations underscore the importance of SAR studies in optimizing the compound's efficacy.

Case Studies and Research Findings

- Cytotoxicity Assays :

- Enzyme Interaction Studies :

-

Comparative Analysis :

- A study comparing various pyridine derivatives revealed that structural modifications significantly influenced their biological profiles, with some exhibiting enhanced selectivity for specific kinases involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 5-(aminomethyl)pyridine-2-carboxylate, and what key parameters influence yield?

- The compound is typically synthesized via multi-step reactions involving pyridine core functionalization. A common approach includes:

Aminomethylation : Introducing the aminomethyl group at the pyridine C5 position using reductive amination or nucleophilic substitution.

Carboxylation : Installing the tert-butyl carbamate group via Boc-protection at the C2 position.

Critical parameters include reaction temperature (optimal range: 0–25°C for Boc protection), solvent polarity (e.g., dichloromethane or THF), and stoichiometric control of reagents like di-tert-butyl dicarbonate .

- Yield Optimization : Use anhydrous conditions to prevent Boc-group hydrolysis and monitor reaction progress via TLC or LC-MS .

Q. What analytical techniques are most effective for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : H and C NMR to confirm regioselectivity of substitution (e.g., pyridine ring protons at δ 7.5–8.5 ppm and tert-butyl protons at δ 1.3–1.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated for : 246.14 g/mol) and detect impurities .

- Supplementary Methods :

- X-ray Crystallography : For structural elucidation; refine data using SHELX software to resolve bond angles and torsional strain in the pyridine-carbamate system .

Q. How should researchers handle stability and storage challenges for this compound?

- Stability : The tert-butyl carbamate group is prone to acidic or basic hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers .

- Reactivity Risks : Avoid strong oxidizing agents (e.g., peroxides) and high temperatures (>40°C), which may degrade the aminomethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Study : If C NMR data conflicts with computational predictions (e.g., DFT calculations):

Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals.

Re-evaluate synthetic steps for unintended side reactions (e.g., Boc deprotection under basic conditions).

Compare crystallographic data (if available) to confirm bond lengths and angles .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

- Structural Modifications :

- Aminomethyl Group : Replace with bulkier amines (e.g., cyclopropylmethyl) to modulate steric effects in target binding .

- Pyridine Core : Fluorination at C3/C4 positions to enhance metabolic stability and membrane permeability .

Q. What experimental strategies are recommended for studying this compound’s interactions with biological systems?

- In Vitro Assays :

- Fluorescence Polarization : To quantify binding affinity with proteins (e.g., kinases).

- Cellular Uptake Studies : Radiolabel the aminomethyl group (C or H) to track intracellular distribution .

Q. How can researchers address low yields in scale-up synthesis?

- Process Chemistry Adjustments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.